1,2-Benzisothiazole

Catalog No.
S593789
CAS No.
272-16-2
M.F
C7H5NS
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzisothiazole

CAS Number

272-16-2

Product Name

1,2-Benzisothiazole

IUPAC Name

1,2-benzothiazole

Molecular Formula

C7H5NS

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H

InChI Key

CSNIZNHTOVFARY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NS2

Synonyms

benzisothiazole

Canonical SMILES

C1=CC=C2C(=C1)C=NS2

Preservative and Antimicrobial Agent

Antiviral Agents

    Scientific Field: Pharmacology, Virology

    Application Summary: Benzothiazole plays a pivotal role in the design and development of antiviral drugs.

    Methods of Application: The specific methods of application or experimental procedures would depend on the specific antiviral drug being developed.

    Results or Outcomes: The review highlighted 64 potential novel lead molecules and main findings.

Antibacterial Activity

Food Additive

Dye for Arsenic Detection

    Scientific Field: Analytical Chemistry

    Application Summary: A benzothiazole derivative is suggested as a dye for arsenic detection.

    Methods of Application: The specific methods of application would depend on the specific arsenic detection method being used.

    Results or Outcomes: The specific results or outcomes would depend on the specific arsenic detection method being used.

Anticancer Activity

Vulcanization of Rubber

Nonlinear Optics

    Scientific Field: Physics, Optics

    Application Summary: This ring is a potential component in nonlinear optics (NLO).

    Methods of Application: The specific methods of application would depend on the specific nonlinear optics process being used.

    Results or Outcomes: The specific results or outcomes would depend on the specific nonlinear optics process being used.

Firefly Luciferin

    Scientific Field: Biochemistry

    Application Summary: Firefly luciferin can be considered a derivative of benzothiazole.

    Methods of Application: The specific methods of application would depend on the specific use of firefly luciferin.

    Results or Outcomes: The specific results or outcomes would depend on the specific use of firefly luciferin.

1,2-Benzisothiazole is an organic compound characterized by a fused benzene and isothiazole ring structure. Its molecular formula is C7H5NOSC_7H_5NOS, and it has a molar mass of approximately 153.19 g/mol. This compound exists as a white crystalline solid and is known for its diverse chemical properties and biological activities. The thiazole ring contributes to its reactivity, allowing it to participate in various nucleophilic substitution reactions, making it an important intermediate in organic synthesis.

  • Nucleophilic Substitution: The compound can react with various nucleophiles, leading to products formed through the fission of the thiazole ring. For example, treatment with sodium cyanide in aqueous acetone yields a mixture of products including o-cyanophenyl thiocyanate and bis-( o-cyanophenyl) disulfide .
  • Formation of Derivatives: The compound can be transformed into various derivatives through reactions with alkyl or aryl groups. For instance, the reaction with organolithium compounds can yield 3-substituted 1,2-benzisothiazole derivatives .
  • Reactivity with Electrophiles: It can also react with electrophiles under certain conditions, leading to the formation of functionalized products.

1,2-Benzisothiazole exhibits significant biological activities:

  • Antimicrobial Properties: It functions as a disinfectant and has applications in agricultural pesticides due to its ability to inhibit microbial growth .
  • Sensitization Potential: The compound has been linked to allergic reactions and skin sensitization in humans, which raises concerns regarding its use in consumer products .
  • Pharmacological

Several methods exist for synthesizing 1,2-benzisothiazole:

  • Cyclization Reactions: One common method involves the cyclization of o-aminobenzenes with thioketones or thioamides under acidic conditions.
  • Reactions of Benzene Derivatives: Another approach includes the reaction of benzene derivatives with sulfur-containing reagents, leading to the formation of the thiazole ring.
  • Use of Organolithium Reagents: As mentioned earlier, organolithium compounds can be utilized to synthesize various substituted derivatives efficiently .

Unique FeaturesBenzisothiazolinoneIsothiazolinonePreservative in consumer productsKnown for strong antimicrobial propertiesMethylisothiazolinoneIsothiazolinonePreservative in personal care itemsAssociated with higher sensitization riskThiazolidineThiazolidineAntidiabetic agentsDifferent core structure; primarily medicinalBenzothiazoleThiazole derivativeRubber acceleratorLess biological activity compared to benzisothiazole

Interaction studies have highlighted the following aspects:

  • Biocompatibility: Research indicates that while 1,2-benzisothiazole has antimicrobial properties, its potential for causing skin sensitization necessitates careful consideration in product formulation .
  • Environmental Impact: The compound's persistence and toxicity in aquatic environments have been evaluated, leading to discussions on regulatory measures for its use .

XLogP3

2.3

Boiling Point

220.0 °C

Melting Point

38.0 °C

Other CAS

272-16-2

Wikipedia

Benzisothiazole

Dates

Modify: 2023-08-15

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